molecular formula C11H18N4O B1414839 1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1152936-16-7

1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B1414839
CAS No.: 1152936-16-7
M. Wt: 222.29 g/mol
InChI Key: DDYKDAWXYOWGKF-UHFFFAOYSA-N
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Description

1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide (CID 28742812) is a synthetic small molecule with the molecular formula C11H18N4O. It belongs to the prominent class of pyrazole carboxamide derivatives, which are extensively investigated in medicinal and agricultural chemistry for their diverse biological activities . Pyrazole carboxamides are a significant scaffold in drug discovery, featured in compounds with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . The core 1H-pyrazole-4-carboxamide structure is a key pharmacophore. While specific biological data for this analog is limited in the public literature, closely related compounds have demonstrated potent and specific mechanisms of action. For instance, novel pyrazole carboxamides containing a diarylamine scaffold have been identified as potent antifungal agents, with studies showing their mechanism involves disrupting mitochondrial function by inhibiting key enzymes in the respiratory chain, specifically succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . This leads to a decrease in mitochondrial membrane potential, disruption of energy production, and ultimately, fungal cell death . The structure of this particular compound, which incorporates a 1-methyl-1H-pyrazole-4-carboxamide moiety linked to a piperidin-4-ylmethyl group, suggests potential for interaction with various enzymatic targets and biological pathways. The piperidine moiety is a common feature in molecules designed for central nervous system (CNS) targets, while the carboxamide linker provides hydrogen-bonding capabilities critical for target binding. Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules and as a pharmacological probe to explore new biological targets, particularly within the realm of infectious diseases and cellular energetics . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-N-(piperidin-4-ylmethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-15-8-10(7-14-15)11(16)13-6-9-2-4-12-5-3-9/h7-9,12H,2-6H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYKDAWXYOWGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152936-16-7
Record name 1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide
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Preparation Methods

General Synthesis Strategy

A general strategy for synthesizing pyrazole derivatives involves the following steps:

Analytical Data and Characterization

Characterization of the final compound would involve various spectroscopic techniques such as NMR (1H, 13C, 15N), mass spectrometry (MS), and infrared spectroscopy (IR). These methods help confirm the structure and purity of the synthesized compound.

Data Tables

Table 1: General Conditions for Pyrazole Synthesis

Entry Reagents Conditions Yield
1 Hydrazine, 1,3-dicarbonyl compound EtOH, reflux 70-80%
2 Hydrazine, enamine ACN, rt 60-70%

Table 2: Potential Reagents for Piperidine Attachment

Reagent Function
Piperidin-4-ylmethyl halide Alkylation of pyrazole
Piperidine-4-carboxylic acid Introduction of piperidine moiety

Chemical Reactions Analysis

1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide has been investigated for its potential therapeutic roles, particularly in the modulation of various biological pathways.

Case Study: Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. A study highlighted the ability of compounds similar to this compound to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Neurological Research

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Neuroprotective Effects

In a study focused on neuroprotection, derivatives of pyrazole were shown to reduce oxidative stress and inflammation in neuronal cells, indicating a possible protective role against neurodegenerative diseases . This opens avenues for further research into its efficacy as a neuroprotective agent.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented, with specific studies demonstrating their ability to inhibit pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

A notable investigation revealed that compounds structurally related to this compound significantly inhibited the production of TNF-alpha and IL-6 in vitro, suggesting a promising application in treating inflammatory disorders .

Biochemical Pathways

The compound is believed to exert its effects through modulation of various receptors and enzymes involved in key metabolic pathways. For instance, its interaction with cyclooxygenase enzymes may underlie its anti-inflammatory effects.

Potential Targets

  • CB1 Cannabinoid Receptors : Similar compounds have been shown to act as antagonists at these receptors, which could be relevant for pain management and appetite regulation.
  • Serotonin Receptors : Modulation of these receptors may contribute to the compound's potential antidepressant effects.

Mechanism of Action

The mechanism of action of 1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Activity: The 3',4',5'-trifluorobiphenyl group (as in fluxapyroxad and compound 9b) confers potent SDHI activity due to enhanced hydrophobic interactions with the enzyme’s ubiquinone-binding site . The piperidinylmethyl group in the target compound may reduce fungicidal efficacy compared to these analogs but improve solubility .
  • Synthetic Efficiency : Fluxapyroxad is synthesized with ~90% yield , contrasting with lower yields for thiadiazole derivatives (e.g., 49.6% for compound 7be) .

Biological Activity

1-Methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide, also referred to as CWB93616, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4OC_{10}H_{16}N_{4}O with a molecular weight of approximately 222.26 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.

Research indicates that compounds with pyrazole scaffolds often exhibit inhibitory effects on various biological targets. For instance, studies have shown that pyrazole derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often overactive in cancer cells. The specific activity of this compound against these targets remains an area of active investigation.

Anticancer Properties

  • Inhibition of CDKs : Preliminary studies suggest that derivatives of pyrazole, including this compound, may inhibit CDK2 and CDK9. For instance, related compounds have demonstrated IC50 values in the low micromolar range (e.g., 0.36 µM for CDK2) .
  • Synthetic Lethality : The compound may also play a role in synthetic lethality strategies targeting DNA damage repair pathways. Recent research highlights the potential for selective inhibitors to enhance therapeutic efficacy while minimizing toxicity, particularly in BRCA-mutated cancers .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AnticancerInvestigated the role of synthetic lethality in cancer therapy; highlighted the potential for selective PARP inhibitors to reduce side effects while maintaining efficacy.
CDK InhibitionReported IC50 values for related pyrazole compounds against CDK2 and CDK9; indicated promising anticancer activity.
Structure-Activity RelationshipExplored the pharmacological profiles of pyrazole derivatives; identified key structural features contributing to biological activity.

Safety and Toxicity

While specific safety data for this compound are not extensively documented, general toxicity profiles for similar pyrazole compounds should be considered. The safety assessment is crucial for any therapeutic application, especially in oncology.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide?

Answer:
The compound can be synthesized via cyclocondensation and functional group modification. A typical approach involves:

Core pyrazole formation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a hydrazine derivative (e.g., methylhydrazine) to form the 1-methylpyrazole-4-carboxylate intermediate .

Hydrolysis : Convert the ester to the carboxylic acid using basic conditions (e.g., NaOH/H₂O) .

Amide coupling : React the carboxylic acid with piperidin-4-ylmethanamine using coupling agents like HATU or EDCI in DMF .
Key considerations : Monitor reaction progress via TLC or LCMS, and purify intermediates via column chromatography.

Advanced: How can computational chemistry optimize the compound's receptor-binding affinity?

Answer:
Density Functional Theory (DFT) and molecular docking studies are critical:

  • DFT analysis : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. For example, the amide carbonyl may act as a hydrogen bond acceptor .
  • Docking simulations : Use software like AutoDock Vina to predict interactions with target receptors (e.g., kinases or GPCRs). Align the piperidine moiety with hydrophobic pockets and the pyrazole ring with π-π stacking regions .
  • SAR refinement : Compare with analogs (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) to assess substituent effects on activity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. Key signals include:
    • Pyrazole C4 carbonyl at ~165 ppm (¹³C).
    • Piperidine N-methyl protons at ~2.3 ppm (¹H) .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS m/z 263.2 [M+H]⁺) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Answer:
Discrepancies often arise from pharmacokinetic factors:

Solubility : Test solubility in DMSO (in vitro) vs. physiological buffers (in vivo). Poor aqueous solubility may limit bioavailability .

Metabolic stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., piperidine N-demethylation) .

Dose adjustment : Use allometric scaling (e.g., body surface area) to translate in vitro IC₅₀ values to in vivo doses .

Advanced: How to design experiments assessing pH-dependent stability?

Answer:

Buffer preparation : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.

Degradation analysis : Use LCMS to monitor hydrolysis products (e.g., free carboxylic acid or piperidine derivatives) .

Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to identify optimal storage conditions (e.g., pH 7.4, -80°C for long-term stability) .

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Solid form : Store at -20°C under desiccation for ≤3 years.
  • Solution : Prepare in anhydrous DMSO (10 mM stock) and store at -80°C for ≤1 year. Avoid freeze-thaw cycles .

Advanced: How to analyze its interaction with serum proteins using biophysical methods?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a sensor chip and measure binding kinetics (ka, kd) .
  • Circular Dichroism (CD) : Monitor conformational changes in HSA upon compound binding (e.g., α-helix to β-sheet transitions) .
  • Competitive binding : Use warfarin or ibuprofen as competitors to identify binding sites (Site I or II) .

Advanced: What strategies mitigate off-target effects in cellular assays?

Answer:

Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

CRISPR knockdown : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .

Proteome-wide analysis : Use thermal proteome profiling (TPP) to map engagement across cellular proteins .

Basic: How to validate its biological activity in cell-based assays?

Answer:

  • Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate.
  • Control compounds : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) .
  • Viability assays : Use MTT or CellTiter-Glo to rule out cytotoxicity at active concentrations .

Advanced: How to reconcile conflicting crystallography and computational binding poses?

Answer:

Flexible docking : Account for protein side-chain mobility using induced-fit docking (IFD) .

Molecular Dynamics (MD) : Simulate binding over 100 ns to assess stability of predicted poses .

Electron density maps : Compare computational poses with X-ray crystallography data (e.g., PDB entries) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
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1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide

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